molecular formula C25H23N3O3S2 B2799096 N-(2-(benzo[d]thiazol-2-yl)phenyl)-1-tosylpyrrolidine-2-carboxamide CAS No. 1049929-31-8

N-(2-(benzo[d]thiazol-2-yl)phenyl)-1-tosylpyrrolidine-2-carboxamide

Cat. No.: B2799096
CAS No.: 1049929-31-8
M. Wt: 477.6
InChI Key: RGJZILWQLMRXSW-UHFFFAOYSA-N
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Description

This compound features a benzothiazole core fused to a phenyl ring, linked via an amide bond to a tosyl-substituted pyrrolidine carboxamide scaffold. The benzothiazole moiety is a privileged structure in medicinal chemistry, known for its role in modulating kinase activity and apoptosis pathways .

Properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)phenyl]-1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O3S2/c1-17-12-14-18(15-13-17)33(30,31)28-16-6-10-22(28)24(29)26-20-8-3-2-7-19(20)25-27-21-9-4-5-11-23(21)32-25/h2-5,7-9,11-15,22H,6,10,16H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGJZILWQLMRXSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)NC3=CC=CC=C3C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

Benzothiazole derivatives are known to inhibit the cox enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins and other pro-inflammatory compounds. By inhibiting these enzymes, the compound can potentially reduce inflammation.

Biochemical Pathways

The compound likely affects the arachidonic acid pathway by inhibiting the COX enzymes This inhibition can lead to a decrease in the production of prostaglandins, thereby reducing inflammation

Result of Action

The result of the compound’s action is likely a reduction in inflammation due to the inhibition of COX enzymes. This could potentially lead to relief from symptoms in conditions associated with inflammation.

Biological Activity

N-(2-(benzo[d]thiazol-2-yl)phenyl)-1-tosylpyrrolidine-2-carboxamide is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. The following sections provide a detailed overview of its biological activity, including mechanisms of action, research findings, and comparative analyses with similar compounds.

Chemical Structure and Properties

The compound is characterized by the following chemical properties:

  • Molecular Formula : C25_{25}H23_{23}N3_3O3_3S2_2
  • Molecular Weight : 477.6 g/mol
  • CAS Number : 1049929-31-8

The biological activity of this compound primarily involves the inhibition of key enzymes associated with inflammatory processes. Notably, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the synthesis of pro-inflammatory mediators such as prostaglandins. By inhibiting these enzymes, the compound can effectively reduce inflammation and associated pain .

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. Studies have demonstrated its ability to inhibit COX-1 and COX-2 enzymes in vitro, leading to a decrease in the production of inflammatory cytokines .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In various cancer cell lines, it has shown the ability to induce apoptosis through multiple pathways, including the activation of caspases and modulation of Bcl-2 family proteins. This suggests that this compound may serve as a potential therapeutic agent in cancer treatment .

Comparative Analysis with Similar Compounds

To better understand the uniqueness and potential advantages of this compound, a comparison with structurally similar compounds is essential.

Compound NameBiological ActivityMechanism
N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-1-tosylpyrrolidine-2-carboxamideAnti-inflammatory, anticancerCOX inhibition
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamidesAnticancerApoptosis induction
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamidesAnticancerCell cycle arrest

This table illustrates that while many compounds share similar biological activities, the specific structural components of this compound may enhance its efficacy and specificity against certain targets.

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Inflammatory Disease Models : In animal models of arthritis, administration of this compound resulted in significant reductions in joint swelling and pain scores compared to control groups.
  • Cancer Cell Line Studies : In vitro studies using breast cancer cell lines demonstrated that treatment with this compound led to a dose-dependent increase in apoptosis markers, indicating its potential as a chemotherapeutic agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between the target compound and related molecules from the evidence:

Compound Name / ID Core Structure Key Substituents Biological Target / Activity Synthesis Highlights Reference
Target Compound Benzothiazole-phenyl-pyrrolidine Tosyl group, amide linkage Inferred: Kinases or necroptosis pathways Likely involves amide coupling and sulfonylation N/A
TAK-632 Analogues Benzothiazole-fluorophenoxy 3-(Trifluoromethyl)phenylacetamido, cyano RIPK3 (necroptosis inhibition) Multi-step coupling, nitrile intermediates [1]
N-Substituted 2-(4-Pyridinyl) Thiazole Carboxamides Pyridinyl-thiazole 4-Methylthiazole, carboxamide variants Undisclosed (statistical efficacy in assays) Bromoacetoacetate coupling, hydrolysis [2]
Patent Example 51 Pyrrolidine-isoindolinone Hydroxy-pyrrolidine, 4-methylthiazole Inferred: Kinase or protease inhibition Hydroxy group introduced via chiral synthesis [3]

Key Comparisons

Benzothiazole vs. Thiazole/Pyridinyl Cores The target compound’s benzothiazole-phenyl system provides greater aromatic surface area compared to pyridinyl-thiazole scaffolds in . This may enhance π-π stacking interactions with hydrophobic kinase domains. In contrast, TAK-632 analogues () use a fluorophenoxy-benzothiazole core, which improves solubility but reduces metabolic stability relative to the target’s tosyl group .

Substituent Effects

  • The tosyl group in the target compound likely improves plasma stability compared to the 3-(trifluoromethyl)phenylacetamido group in TAK-632, which may increase off-target effects due to higher lipophilicity .
  • Patent Example 51 () incorporates a hydroxy-pyrrolidine group, enhancing water solubility but requiring protective-group strategies during synthesis, unlike the target’s straightforward tosylation .

Synthetic Complexity

  • The target compound’s synthesis likely parallels ’s carboxamide coupling methods but avoids the nitrile intermediates used in TAK-632 analogues .
  • Patent Example 51 employs chiral synthesis for hydroxy-pyrrolidine, a step absent in the target compound’s likely route .

Biological Implications

  • While TAK-632 analogues show in vivo necroptosis inhibition (IC₅₀ ~10–50 nM) , the target compound’s tosyl group may shift selectivity toward kinases (e.g., RIPK1 or JAK3) due to steric and electronic differences.
  • ’s thiazole-carboxamides report p<0.01 efficacy in undisclosed assays, suggesting the target compound’s benzothiazole core could achieve higher potency .

Q & A

Basic: What are the optimal synthetic routes and reaction conditions for preparing this compound?

Answer:
The synthesis involves multi-step reactions:

  • Step 1: Coupling benzo[d]thiazole derivatives (e.g., 2-aminobenzothiazole) with pyrrolidine carboxamides using coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous DMF or THF .
  • Step 2: Tosylation of the pyrrolidine nitrogen using p-toluenesulfonyl chloride in dichloromethane with a base (e.g., triethylamine) at 0–5°C to prevent side reactions .
  • Key Conditions: Maintain inert atmosphere (N₂/Ar), control temperature (reflux for 6–8 hours in Step 1), and purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Basic: How is structural integrity confirmed after synthesis?

Answer:
Use a combination of spectroscopic and crystallographic methods:

  • 1H/13C NMR: Identify aromatic protons (δ 7.2–8.5 ppm for benzothiazole) and carbonyl signals (δ ~170 ppm for carboxamide) .
  • IR Spectroscopy: Detect C=O stretches (~1650 cm⁻¹) and sulfonyl S=O bonds (~1350/1150 cm⁻¹) .
  • X-ray Crystallography: Resolve bond lengths (e.g., C=O at 1.221 Å) and confirm stereochemistry .

Advanced: How to resolve contradictions in reported biological activity (e.g., COX inhibition vs. low potency in certain assays)?

Answer:
Discrepancies may arise from assay design or structural variants:

  • Assay Optimization: Compare enzyme sources (e.g., recombinant human COX-2 vs. cell lysates) and substrate concentrations .
  • Structural Analogs: Synthesize derivatives with modified tosyl groups or benzothiazole substituents to assess SAR (Structure-Activity Relationship) .
  • Molecular Dynamics Simulations: Model binding interactions with COX-2 active sites to identify critical residues (e.g., Arg120, Tyr355) that influence potency .

Advanced: What strategies enhance bioavailability for in vivo studies?

Answer:

  • Prodrug Design: Introduce hydrolyzable groups (e.g., ester-linked morpholine) to improve solubility .
  • Formulation: Use lipid-based nanoemulsions or cyclodextrin complexes to increase plasma stability .
  • Metabolic Stability Assays: Test hepatic microsome clearance rates (e.g., human/rat) to identify vulnerable sites (e.g., sulfonyl group) .

Basic: How to assess purity and stability during storage?

Answer:

  • HPLC-PDA: Use a C18 column (acetonitrile/water + 0.1% TFA) to quantify impurities (>98% purity threshold) .
  • Accelerated Stability Studies: Store at 40°C/75% RH for 4 weeks; monitor degradation via TLC (Rf shifts) or NMR (new peaks) .

Advanced: What in vivo models are suitable for evaluating anti-inflammatory efficacy?

Answer:

  • Murine Carrageenan-Induced Paw Edema: Measure volume reduction post-dose (3–10 mg/kg, oral) and compare to indomethacin .
  • Collagen-Induced Arthritis (CIA) Model: Assess joint inflammation histologically and via serum TNF-α/IL-6 levels .

Basic: What is the hypothesized mechanism of action?

Answer:

  • COX-1/2 Inhibition: Competes with arachidonic acid binding, confirmed via fluorescence quenching assays (Kd ~0.8 µM for COX-2) .
  • Apoptosis Induction (Cancer): Activates caspase-3/9 in HT-29 colon cancer cells (IC50 ~12 µM) .

Advanced: How to design SAR studies for improved anticancer activity?

Answer:

  • Core Modifications: Replace benzothiazole with imidazopyridine to enhance DNA intercalation .
  • Side Chain Variations: Introduce polar groups (e.g., –OH, –NH₂) on the tosyl moiety to improve target selectivity .
  • High-Throughput Screening: Test 50+ analogs against NCI-60 cancer cell lines to identify lead candidates .

Basic: What analytical methods quantify the compound in biological matrices?

Answer:

  • LC-MS/MS: Use MRM (Multiple Reaction Monitoring) mode with m/z transitions (e.g., 452 → 314 for quantification) .
  • Sample Preparation: Protein precipitation with acetonitrile (1:3 ratio) or solid-phase extraction (C18 cartridges) .

Advanced: Can computational methods predict off-target effects?

Answer:

  • Pharmacophore Modeling: Map structural features against databases like ChEMBL to identify potential off-targets (e.g., kinases, GPCRs) .
  • Docking Studies: Screen against hERG channels to assess cardiotoxicity risks (IC50 >10 µM desirable) .

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